molecular formula C16H17F2N3O3 B2553054 1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea CAS No. 2034548-48-4

1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

Cat. No. B2553054
CAS RN: 2034548-48-4
M. Wt: 337.327
InChI Key: JLCAVEMANWZIPI-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DFP-10825 and belongs to the class of urea derivatives. In

Scientific Research Applications

Chemical Synthesis and Properties

  • Convenient Protecting Groups

    Kurosu et al. (2021) discuss a protecting group for uridine ureido nitrogen, highlighting the importance of stability in chemical transformations and the potential for selective cleavage, relevant to the synthesis and modification of complex molecules like the one (Kurosu, Mitachi, & Mingle, 2021).

  • Synthesis of Pyrimidine Derivatives

    Goryaeva et al. (2009) explore the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, demonstrating the flexibility of urea in forming structurally diverse molecules, which could include the synthesis of compounds similar to the one of interest (Goryaeva, Burgart, & Saloutin, 2009).

Biological Activities and Applications

  • Antimicrobial and Enzyme Inhibition: Sujayev et al. (2016) synthesized cyclic urea derivatives and evaluated their inhibition of carbonic anhydrase and cholinesterase enzymes, indicating the potential of urea derivatives in therapeutic applications, including those related to the compound (Sujayev et al., 2016).

Structural Analysis and Characterization

  • Crystal Structure of Related Compounds: Cho et al. (2015) reported on the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, highlighting the detailed structural analysis that can provide insights into the physicochemical properties and molecular interactions of complex molecules, potentially including the compound of interest (Cho, Kim, Lee, & Kim, 2015).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-10-8-11(24-2)9-14(22)21(10)7-6-19-16(23)20-15-12(17)4-3-5-13(15)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAVEMANWZIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

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